benzyl N-(4-cyanopyridin-2-yl)carbamate
Description
Benzyl N-(4-cyanopyridin-2-yl)carbamate is a carbamate-protected amine derivative featuring a pyridine ring substituted with a cyano group at the 4-position and a benzyl carbamate moiety at the 2-position. Carbamates are widely employed in medicinal and synthetic chemistry as protecting groups for amines due to their stability under various reaction conditions and ease of removal (e.g., via hydrogenolysis for benzyl groups) .
Properties
IUPAC Name |
benzyl N-(4-cyanopyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-9-12-6-7-16-13(8-12)17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGUKPWUQFAVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(4-cyanopyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-cyanopyridin-2-amine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-cyanopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines and other reduced forms.
Substitution: Substituted benzyl or pyridine derivatives.
Scientific Research Applications
Benzyl N-(4-cyanopyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity, including antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(4-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The cyanopyridine moiety may also interact with biological receptors, modulating their activity.
Comparison with Similar Compounds
Substituent Positioning on Pyridine Derivatives
- Benzyl (6-cyanopyridin-3-yl)carbamate (): Synthesized via reaction of 5-aminopyridine-2-carbonitrile with benzyl chloroformate, this compound differs in substituent positions (cyano at pyridine-6, carbamate at pyridine-3). The altered electronic environment may affect reactivity; for instance, the 3-position carbamate could sterically hinder nucleophilic attacks compared to the 2-position in the target compound.
- The formyl group (vs. cyano) offers distinct reactivity, such as susceptibility to nucleophilic addition.
Carbamate Protecting Group Variations
- tert-Butyl Carbamates (): Compounds like tert-butyl N-azabicycloheptanyl carbamates highlight the use of acid-labile tert-butyl groups instead of benzyl. These are preferred in acidic deprotection workflows, whereas benzyl carbamates require hydrogenolysis .
- Di-carbamates (): Isosorbide-based di-carbamates (e.g., di-ethyl or di-4-nitrophenyl) exhibit stronger acetylcholinesterase (AChE) inhibition compared to mono-benzyl carbamates, which selectively inhibit butyrylcholinesterase (BuChE). This suggests the benzyl carbamate moiety in the target compound may favor BuChE selectivity if pharmacologically tested .
Key differences in other methods :
Electronic and Solubility Effects
- The 4-cyano group on pyridine increases polarity compared to methyl or hydrogen substituents (e.g., 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide in ). This may enhance aqueous solubility but reduce membrane permeability.
- Pyrimidine derivatives () exhibit higher polarity than pyridines due to additional nitrogen atoms.
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